molecular formula C15H14N2O2S B12116367 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione

3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B12116367
M. Wt: 286.4 g/mol
InChI Key: KRANAHOPJRWOOC-UHFFFAOYSA-N
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Description

3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The phenethylamino group attached to this core enhances its chemical reactivity and biological activity, making it a valuable molecule in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves the following steps:

    Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Introduction of the Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the benzisothiazole core with phenethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Continuous Cyclization: Using a flow reactor for the cyclization of o-aminothiophenol with carbon disulfide.

    Automated Substitution: Employing automated systems for the nucleophilic substitution reaction with phenethylamine.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole core to benzisothiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenethylamino group or the benzisothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzisothiazoline derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for developing new treatments for infectious diseases and cancer.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylamino)-1H-1,2-benzisothiazole-1,1-dione: Similar structure but with a phenylamino group instead of phenethylamino.

    3-(Methylamino)-1H-1,2-benzisothiazole-1,1-dione: Contains a methylamino group, leading to different reactivity and biological activity.

    3-(Ethylamino)-1H-1,2-benzisothiazole-1,1-dione: Features an ethylamino group, affecting its chemical properties.

Uniqueness

3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of the phenethylamino group, which enhances its lipophilicity and ability to cross biological membranes. This structural feature contributes to its potent biological activity and makes it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1,1-dioxo-N-(2-phenylethyl)-1,2-benzothiazol-3-imine

InChI

InChI=1S/C15H14N2O2S/c18-20(19)14-9-5-4-8-13(14)15(17-20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)

InChI Key

KRANAHOPJRWOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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